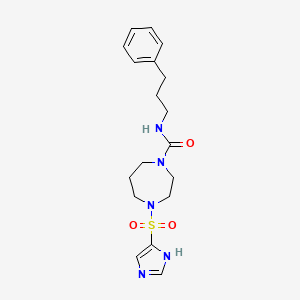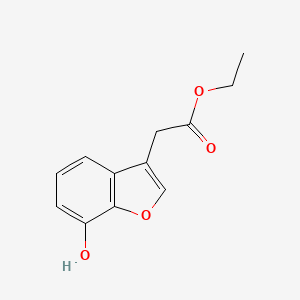
2-(4-chlorophenoxy)-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The design and synthesis of novel chemical entities often involve the incorporation of specific functional groups that can influence the compound's physical, chemical, and biological properties. Compounds like "2-(4-chlorophenoxy)-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)acetamide" are of interest due to their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of complex molecules often involves multiple steps, starting from simpler precursors. For example, the synthesis of related compounds has been reported to involve the reaction of chloropyridine carboxylic acids with amidoximes to form oxadiazole cycles, followed by further functionalization (Karpina et al., 2019). Such methodologies could be applied to the synthesis of "2-(4-chlorophenoxy)-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)acetamide", with adjustments to accommodate the specific functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and reactivity. Techniques such as NMR spectroscopy, X-ray crystallography, and DFT calculations are commonly used to elucidate structural details. For instance, the structural characterization of similar compounds has been achieved through spectral studies, supporting the identification of functional groups and molecular geometry (Şahin et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups. For compounds containing oxadiazole rings, reactions such as hydrazinolysis and esterification are relevant for modifying the structure and introducing new functional groups (Karpina et al., 2019). These reactions can be used to further functionalize the compound or to alter its physical and chemical properties.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are essential for the practical application of chemical compounds. These properties are determined by the compound's molecular structure and can be modulated through chemical synthesis. For instance, compounds with enhanced aqueous solubility have been developed by incorporating piperazine units, which could be a consideration for improving the physical properties of related compounds (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents, stability under various conditions, and interaction with biological targets, are crucial for defining the application scope of a compound. Studies on related compounds, such as their oxidation reactivity channels (Pailloux et al., 2007), provide insights into how structural features influence chemical behavior, which can be applied to the design and functionalization of new compounds.
Aplicaciones Científicas De Investigación
Synthesis and Biological Assessment : Research by Karpina et al. (2019) focused on the synthesis of novel acetamides bearing an 1,2,4-oxadiazole cycle. Their study developed a method for synthesizing these compounds and assessed their biological properties.
Antibacterial Activity : Iqbal et al. (2017) synthesized acetamide derivatives containing azinane and 1,3,4-oxadiazole heterocyclic cores. They evaluated these compounds for their antibacterial potentials, finding moderate inhibitors against Gram-negative bacterial strains.
Antibacterial and Anti-Enzymatic Potential : Nafeesa et al. (2017) designed and synthesized a series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, evaluating them for antibacterial and anti-enzymatic activities.
Synthesis and Antimicrobial Activity of Indol Compounds : Research by Sreeramulu & Ashokgajapathiraju (2014) involved the synthesis of novel compounds containing 2-azitidinones and 1,3,4 Oxadiazoles, which demonstrated antimicrobial activity.
Antimicrobial Activity of 1,2,4-Oxadiazole Derivatives : A study by Кроленко et al. (2016) synthesized new derivatives of 1,2,4-oxadiazole that exhibited strong antimicrobial activity.
Pharmacological Evaluation of Oxadiazole and Acetamide Derivatives : The work by Siddiqui et al. (2014) focused on the synthesis of N-substituted oxadiazole-2yl-2-sulfanyl acetamides, assessing their antibacterial and enzymatic inhibition potentials.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O3/c1-14-24-21(30-26-14)18-3-2-10-23-20(18)27-11-8-16(9-12-27)25-19(28)13-29-17-6-4-15(22)5-7-17/h2-7,10,16H,8-9,11-13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMBBPMSPCKXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(CC3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)


![3,6-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2488137.png)
![3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2488139.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488141.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-[4-(benzo[g][1,3]benzothiazol-2-ylcarbamoyl)phenoxy]benzamide](/img/structure/B2488142.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide](/img/structure/B2488145.png)
![N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2488146.png)

